molecular formula C21H20N2O3S2 B2724114 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide CAS No. 954631-07-3

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2724114
CAS No.: 954631-07-3
M. Wt: 412.52
InChI Key: BZMCKPGZEZBYGY-UHFFFAOYSA-N
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Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tosyl group, a tetrahydroisoquinoline moiety, and a thiophene carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), pyridine, N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-4-8-19(9-5-15)28(25,26)23-11-10-16-6-7-18(13-17(16)14-23)22-21(24)20-3-2-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMCKPGZEZBYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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